(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a carbamic acid ester, and a tert-butyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Octahydro-pentalene Core: This step involves the cyclization of a suitable diene precursor under high-pressure hydrogenation conditions.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the octahydro-pentalene core.
Carbamic Acid Ester Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamic acid ester can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it valuable for biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamic acid ester can undergo hydrolysis to release active intermediates. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-octahydro-pentalen-2-yl)-carbamic acid methyl ester
- (5-Amino-octahydro-pentalen-2-yl)-carbamic acid ethyl ester
- (5-Amino-octahydro-pentalen-2-yl)-carbamic acid isopropyl ester
Uniqueness
Compared to its analogs, (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester offers enhanced stability due to the bulky tert-butyl group. This stability can be advantageous in both chemical reactions and biological applications, making it a preferred choice for certain research and industrial purposes.
Properties
IUPAC Name |
tert-butyl N-(5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-8-4-10(14)5-9(8)7-11/h8-11H,4-7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCUUGRNKSKSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC(CC2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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